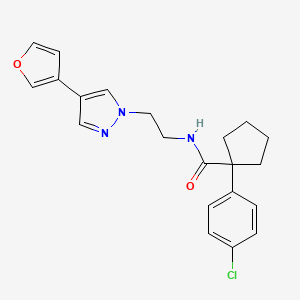

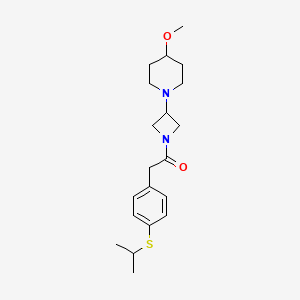

![molecular formula C11H21ClN2O B2990548 4'-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine] hydrochloride CAS No. 2097954-32-8](/img/structure/B2990548.png)

4'-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine] hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

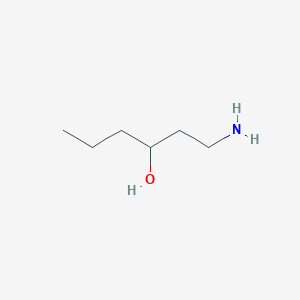

The compound “4’-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholine] hydrochloride” is part of the family of tropane alkaloids, which display a wide array of interesting biological activities . The 8-azabicyclo[3.2.1]octane scaffold is the central core of these alkaloids .

Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis

The molecular formula of the compound is C9H14ClN3O2 . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the molecule .Chemical Reactions Analysis

The stereochemical control in the synthesis of this compound is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture . This involves a desymmetrization process starting from achiral tropinone derivatives .Physical and Chemical Properties Analysis

The compound has a molecular weight of 231.68 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current data.科学的研究の応用

Synthesis and Derivatives

One primary area of research on 4'-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine] hydrochloride involves its synthesis and the creation of derivatives. The compound is part of a broader class of chemicals known as azaspirocycles, which have been synthesized through various methods. For instance, N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2'-oxirane] can react with primary aliphatic amines to form corresponding amino alcohols. These amino alcohols can then be converted into N-chloroacetyl derivatives, which undergo cyclization to produce N-Boc-protected 4'-alkyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-ones. Subsequent treatment with hydrogen chloride affords 8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one hydrochlorides, illustrating a pathway for the synthesis of compounds similar to this compound (Mandzhulo et al., 2016).

Chemical Space Exploration

Another area of research focuses on the diversity-oriented synthesis of azaspirocycles, aiming to explore the chemical and patent space in medicinal chemistry. These efforts include the development of omega-unsaturated dicyclopropylmethylamines as novel building blocks for the construction of heterocyclic azaspiro compounds. Such compounds are scaffolds of considerable relevance for chemistry-driven drug discovery, highlighting the potential of this compound derivatives in this field (Wipf et al., 2004).

Pharmacological Applications

Research also extends into the pharmacological applications of azaspirocycles, including their potential as ligands for various receptors. Compounds within this class have been investigated for their affinity towards nicotinic acetylcholine receptors (nAChRs), demonstrating the synthetic versatility and potential biological activity of azaspirocycles. This suggests the possibility of this compound and its derivatives playing a role in the development of new therapeutics (Cook et al., 2017).

将来の方向性

The synthesis and study of compounds with the 8-azabicyclo[3.2.1]octane scaffold, like the one , continue to be an active area of research due to their interesting biological activities . Future research may focus on improving the synthesis process, studying the biological activities in more detail, and exploring potential applications.

作用機序

Target of Action

The primary target of 4’-Methyl-8-azaspiro[bicyclo[32The compound’s structure suggests that it may interact with receptors or enzymes involved in the action of tropane alkaloids , given its 8-azabicyclo[3.2.1]octane scaffold .

Mode of Action

Based on its structural similarity to tropane alkaloids , it may interact with its targets in a similar manner. Tropane alkaloids are known to display a wide array of interesting biological activities .

Biochemical Pathways

Compounds with similar structures, such as tropane alkaloids, are known to affect various biochemical pathways .

Result of Action

Compounds with similar structures have been shown to induce cytotoxicity in leukemia cells .

特性

IUPAC Name |

4'-methylspiro[8-azabicyclo[3.2.1]octane-3,2'-morpholine];hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O.ClH/c1-13-4-5-14-11(8-13)6-9-2-3-10(7-11)12-9;/h9-10,12H,2-8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWFZPRZBDVCADG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2(C1)CC3CCC(C2)N3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

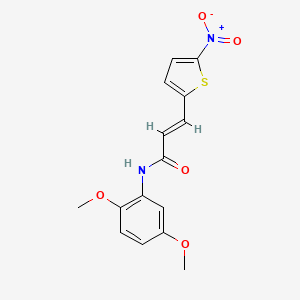

![3-[2-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2990467.png)

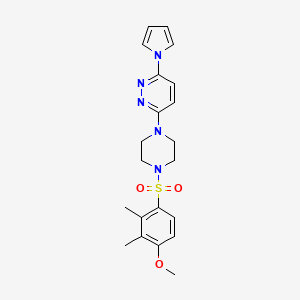

![8-(3,4-dimethoxyphenethyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2990474.png)

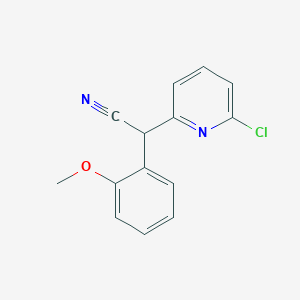

![4-[2-(2-Methylthiazol-4-yl)thiazol-4-yl]-5-methylisoxazole-3-carbohydrazide](/img/structure/B2990476.png)

![1-[4-(Benzenesulfonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2990479.png)

![N-mesityl-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2990484.png)